molecular formula C20H23N5O3 B600834 Unii-U93RK9Q9H6 CAS No. 1108731-49-2

Unii-U93RK9Q9H6

Cat. No. B600834
M. Wt: 381.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Alogliptin is a substance identified by the Unique Ingredient Identifier (UNII) "U93RK9Q9H6" . The UNII system is part of the FDA’s Global Substance Registration System, which enables efficient and accurate exchange of information on substances . The molecular formula of N-Acetyl Alogliptin is C20H23N5O3 .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a substance interacts with others in a chemical process . Unfortunately, specific information about the chemical reactions involving N-Acetyl Alogliptin was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, reactivity, and more . Unfortunately, specific information about the physical and chemical properties of N-Acetyl Alogliptin was not found in the search results.

Scientific Research Applications

Nanotechnology and Material Science

Nanotechnology has seen significant advancements, particularly in the development of inorganic nanoparticles. These advancements play a crucial role in industries including electronics, where new semiconducting materials have led to the evolution from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'connor, 2004). Similarly, the preparation and study of UNx thin films through reactive DC sputtering in N2-containing atmospheres have contributed to a deeper understanding of electronic states in materials like UN, with implications for various technological applications (Black et al., 2001).

Translating Research into Innovations

The translation of scientific research to practical innovations is a key aspect of modern scientific endeavors. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) have been pivotal in transforming educational programs to aid academic researchers in this process, thereby fostering the development of socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Space Technology and Satellite Development

The University Nanosat Program (UNP) showcases the synergy between academia and government in developing nanosatellites. This program not only advances space technology but also trains the next generation of aerospace professionals, emphasizing the integration of innovative technologies and methodologies in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Bioinformatics and Protein Research

The Universal Protein Resource (UniProt) is a significant contributor to biological research. It maintains a comprehensive, annotated protein sequence knowledgebase, crucial for various areas of biological and medical research (Morgat et al., 2010; The UniProt Consortium, 2009; Apweiler et al., 2013).

Environmental Modeling and Collaboration

The Unified Air Pollution Model (UNI-DEM) demonstrates the importance of collaborative environments in developing and experimenting with large scientific applications, especially in environmental research. This collaboration spans multiple institutes across Europe, highlighting the significance of distributed computing in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Radiation Effects on Materials

Studies on uranium-nitrogen-oxygen systems under irradiation, like uranium mononitride (UN) with uranium dioxide (UO2), provide insights into phase and defect evolution. This research has implications for the development of advanced fuel in nuclear energy systems (He et al., 2021).

Education and Undergraduate Research

Incorporating research techniques like Loop-Mediated Isothermal Amplification (LAMP) into undergraduate education not only enhances student engagement in STEM but also fosters the development of key scientific skills, contributing to the broader scientific community (Nguyen et al., 2020).

Database and Network Analysis

The UniHI 7 database plays a crucial role in the retrieval, analysis, and visualization of human molecular interaction networks. It serves as an essential platform for network-based research in biology and medicine, offering a user-friendly interface for both experts and those less familiar with network analysis (Kalathur et al., 2013).

Molecular Science Informatics

The Unilever Centre for Molecular Science Informatics at the University of Cambridge has been a leading force in the field of cheminformatics, significantly influencing molecular informatics and promoting open chemical data (Fuchs, Bender, & Glen, 2015).

Safety And Hazards

Understanding the safety and hazards of a substance is crucial for handling and storage . Unfortunately, specific information about the safety and hazards of N-Acetyl Alogliptin was not found in the search results.

Future Directions

The future directions of a substance can involve potential applications, research directions, and areas of interest . Unfortunately, specific information about the future directions of N-Acetyl Alogliptin was not found in the search results.

properties

IUPAC Name

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUDCLWEJZQGM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin metabolite m-II

CAS RN

1108731-49-2
Record name N-Acetyl alogliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL ALOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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